m-PEG6-C6-phosphonic acid ethyl ester

PROTAC Lipophilicity Linkerology

m-PEG6-C6-phosphonic acid ethyl ester (CAS 2028281-88-9) is a polyethylene glycol (PEG)-based heterobifunctional linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a PROTAC linker, it serves as a molecular tether connecting an E3 ubiquitin ligase ligand to a target protein ligand, facilitating the formation of a ternary complex that induces selective degradation of the target protein via the ubiquitin-proteasome system.

Molecular Formula C23H49O9P
Molecular Weight 500.6 g/mol
Cat. No. B609281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG6-C6-phosphonic acid ethyl ester
Synonymsm-PEG6-(CH2)8-phosphonic acid ethyl ester
Molecular FormulaC23H49O9P
Molecular Weight500.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H49O9P/c1-4-31-33(24,32-5-2)23-11-9-7-6-8-10-12-26-15-16-28-19-20-30-22-21-29-18-17-27-14-13-25-3/h4-23H2,1-3H3
InChIKeyANRJOLZTIWLHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG6-C6-phosphonic acid ethyl ester: PEG-Based PROTAC Linker for Targeted Protein Degradation


m-PEG6-C6-phosphonic acid ethyl ester (CAS 2028281-88-9) is a polyethylene glycol (PEG)-based heterobifunctional linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . As a PROTAC linker, it serves as a molecular tether connecting an E3 ubiquitin ligase ligand to a target protein ligand, facilitating the formation of a ternary complex that induces selective degradation of the target protein via the ubiquitin-proteasome system . Chemically, this compound consists of a methoxy-terminated hexaethylene glycol (m-PEG6) chain linked to an eight-carbon alkyl spacer (C6 or (CH2)8) and terminated with a phosphonic acid diethyl ester group, imparting both hydrophilic character and a protected functional handle for subsequent deprotection and conjugation steps . Its structural features make it a versatile building block in medicinal chemistry, particularly in the development of bifunctional degraders and bioconjugates.

Why Generic Substitution of m-PEG6-C6-phosphonic acid ethyl ester Is Inadvisable in PROTAC Design


In the context of PROTAC development, PEG-based linkers are not interchangeable commodities; their length, composition, and terminal functionality critically dictate the physicochemical properties, cell permeability, and ultimately the degradation efficacy of the final PROTAC molecule [1]. Substituting m-PEG6-C6-phosphonic acid ethyl ester with a structurally similar analog—such as a shorter PEG chain, a different alkyl spacer, or a free phosphonic acid—can drastically alter the molecule's LogP, hydrogen bonding capacity, and conformational flexibility, leading to unpredictable changes in ternary complex formation, metabolic stability, and off-target effects . Therefore, a rational, evidence-based selection of this specific linker, grounded in quantitative physicochemical parameters and established structure-activity relationships (SAR), is essential for reproducible and successful PROTAC campaigns.

Quantitative Differentiation of m-PEG6-C6-phosphonic acid ethyl ester Against Closest Analogs


Optimized Lipophilicity (LogP) Balances Cell Permeability and Aqueous Solubility

The target compound exhibits a predicted LogP of 1.8, positioning it within an optimal window for cell permeability while maintaining adequate aqueous solubility . In contrast, its closest analog, the free phosphonic acid m-PEG6-(CH2)6-phosphonic acid, has a LogP of 0, which may enhance water solubility but at the potential expense of passive membrane diffusion . Conversely, the extended linker m-PEG8-(CH2)12-phosphonic acid ethyl ester displays a significantly higher LogP of 3.7, indicating a propensity for membrane retention and reduced solubility, while the shorter m-PEG4-phosphonic acid ethyl ester is more hydrophilic with a LogP of -0.4 .

PROTAC Lipophilicity Linkerology

Reduced Hydrogen Bond Donor Count Enhances Passive Membrane Permeability

The target compound possesses zero hydrogen bond donors (HBDs), as the phosphonic acid is protected as a diethyl ester . This contrasts sharply with the free acid analog, m-PEG6-(CH2)6-phosphonic acid, which contains two HBDs due to the deprotected phosphonic acid group . According to Lipinski's Rule of Five, a lower HBD count correlates with improved passive diffusion across biological membranes, suggesting that the ethyl ester-protected linker may exhibit superior cell permeability compared to its free acid counterpart.

PROTAC Permeability Linkerology

Empirically Validated 'Gold Standard' PEG6 Linker Length for Ternary Complex Formation

The PEG6 chain represents an empirically validated 'sweet spot' in PROTAC linker design, providing an optimal balance between flexibility and stability that facilitates efficient ternary complex formation and target ubiquitination [1]. Studies have shown that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, with PEG6 offering a compromise that falls within the bounds of most crystallographically measured inter-pocket distances [1]. While this is a class-level observation for PEG6-containing linkers, it establishes a strong rationale for selecting this specific compound over analogs with shorter (e.g., PEG4, m-PEG4-phosphonic acid ethyl ester) or longer (e.g., PEG8) chains, where degradation efficacy may be suboptimal due to inadequate or excessive linker length.

PROTAC Linkerology Structure-Activity Relationship

Non-Cleavable Linker Design Ensures Stable PROTAC Conjugates for In Vitro Studies

m-PEG6-C6-phosphonic acid ethyl ester is explicitly classified as a non-cleavable linker, meaning it lacks labile bonds that could be hydrolyzed under physiological conditions [1]. This contrasts with cleavable linkers (e.g., those containing disulfide or ester bonds), which are intentionally designed to release payloads in specific environments. For PROTAC applications, a non-cleavable linker is essential to maintain the integrity of the bifunctional molecule throughout the entire degradation process, ensuring that the E3 ligase and target protein remain tethered until ubiquitination and proteasomal degradation occur.

PROTAC Linker Stability Bioconjugation

Optimal Research and Industrial Application Scenarios for m-PEG6-C6-phosphonic acid ethyl ester


PROTAC Linker Screening and Optimization Campaigns

Given its optimal LogP (1.8) and established PEG6 length, this linker serves as an ideal candidate for initial PROTAC library synthesis and structure-activity relationship (SAR) studies. Its balanced lipophilicity and non-cleavable nature provide a reliable baseline for assessing the impact of linker modifications on ternary complex formation and cellular degradation efficiency [1].

Bioconjugation Requiring a Protected Phosphonic Acid Handle

The diethyl ester protecting group allows for facile conjugation to amine-containing ligands via amide bond formation following mild deprotection. This makes the compound particularly suitable for synthesizing PROTACs where the warhead or E3 ligase ligand is sensitive to harsh acidic or basic conditions that might be required for free phosphonic acid coupling .

Development of PROTACs Targeting Intracellular Proteins

With zero hydrogen bond donors and a LogP of 1.8, the linker is predicted to possess favorable passive membrane permeability, making it well-suited for constructing PROTACs designed to degrade cytoplasmic or nuclear protein targets. This is a critical advantage over more polar analogs that may exhibit limited cell penetration .

Scale-Up and GMP Manufacturing for Preclinical Studies

As a member of the widely used PEG linker family, this compound benefits from established synthetic routes and commercial availability at various scales (from milligrams to kilograms). Vendors offer custom synthesis and GMP-grade options, supporting the transition from early discovery to preclinical development and IND-enabling studies .

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